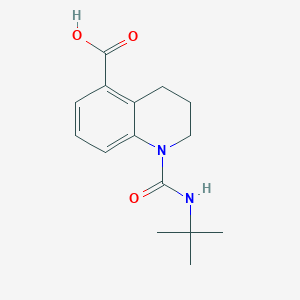

1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Description

Properties

IUPAC Name |

1-(tert-butylcarbamoyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)16-14(20)17-9-5-7-10-11(13(18)19)6-4-8-12(10)17/h4,6,8H,5,7,9H2,1-3H3,(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSIURYKHMMYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCCC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves:

- Construction or procurement of the tetrahydroquinoline core.

- Introduction of the carboxylic acid group at the 5-position.

- Protection of the amine nitrogen as a tert-butyl carbamoyl (Boc) group.

This multi-step synthesis requires careful selection of reagents and conditions to maintain the integrity of the tetrahydroquinoline ring and achieve high regio- and chemoselectivity.

Preparation of the Tetrahydroquinoline Core

Recent literature reviews on tetrahydroquinoline synthesis highlight several approaches that could be adapted for preparing the core structure:

Reduction or oxidation followed by cyclization: Starting from quinoline or related precursors, selective reduction and cyclization can yield tetrahydroquinolines with high diastereoselectivity, as demonstrated by hydrogenation of cyclic imines to produce cis-configured tetrahydroquinolines in yields of 93–98%.

Domino or tandem reactions: These one-pot processes combine multiple steps such as imine formation, cyclization, and reduction, offering operational simplicity and good yields.

Metal-promoted processes and acid-catalyzed ring closures: These methods facilitate ring formation under mild conditions and can be tailored to introduce substituents at desired positions.

Introduction of the Carboxylic Acid Group at the 5-Position

The selective functionalization at the 5-position of the tetrahydroquinoline ring to install a carboxylic acid group is a critical step. Methods include:

Direct oxidation or substitution reactions: Using starting materials bearing appropriate substituents (e.g., halogens) at the 5-position, nucleophilic substitution or oxidation can introduce the carboxylic acid functionality.

Pfitzinger-type reactions: Modified Pfitzinger reactions enable the synthesis of quinoline-4-carboxylic acids and their derivatives via condensation of isatins with ketones or aldehydes under mild conditions. Although this method targets the 4-position, similar strategies can be adapted for the 5-position with appropriate substrates.

Three-component syntheses: Recent advances demonstrate that reactions involving aniline, aldehydes, and alkenes can produce tetrahydroquinoline intermediates that are further oxidized to quinoline carboxylic acids. These methods offer mild conditions and good functional group tolerance.

Protection of the Amine as a tert-Butyl Carbamoyl Group

The installation of the tert-butylcarbamoyl (Boc) protecting group on the nitrogen is typically performed via:

Reaction with di-tert-butyl dicarbonate (Boc2O): This reagent selectively reacts with the amine to form the Boc-protected carbamate under mild basic conditions, preserving other functional groups.

Use of coupling agents and protection strategies: Efficient protection and deprotection protocols are essential to avoid side reactions during subsequent synthetic steps, especially when sensitive groups like carboxylic acids are present.

Representative Synthetic Route (Hypothetical)

Challenges and Considerations

Regioselectivity: Achieving selective functionalization at the 5-position without affecting other positions on the quinoline ring requires careful choice of starting materials and conditions.

Protection/deprotection strategies: The presence of both amine and carboxylic acid groups necessitates orthogonal protection schemes to prevent undesired side reactions.

Yield and purity: Multi-step syntheses risk cumulative yield losses; thus, optimization of each step is critical.

Scalability: Methods involving mild reagents and operational simplicity are preferred for scale-up.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation Products: Quinoline derivatives with ketone or aldehyde functional groups.

Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution Products: Compounds with different functional groups replacing the tert-butylcarbamoyl group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties : TBTHQCA has been investigated for its antimicrobial activity. Research indicates that compounds within the tetrahydroquinoline family exhibit significant antibacterial effects. For instance, studies have shown that derivatives of tetrahydroquinolines can inhibit bacterial growth effectively, suggesting that TBTHQCA could be a candidate for developing new antibiotics .

Cytotoxic Activity : The compound has also been noted for its cytotoxic properties against various cancer cell lines. In vitro studies demonstrated that TBTHQCA and its analogs can induce apoptosis in cancer cells, making them potential leads for anticancer drug development .

Neuroprotective Effects : Another area of interest is the neuroprotective potential of TBTHQCA. Some tetrahydroquinoline derivatives have shown promise in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

Synthetic Intermediates : TBTHQCA serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cyclization and functionalization processes. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Reagents in Chemical Reactions : The tert-butyl group in TBTHQCA enhances its stability and solubility, making it an effective reagent in organic reactions. Its use as a carbamoylating agent has been explored in synthesizing other nitrogen-containing compounds .

Material Science

Polymer Chemistry : Research into the incorporation of TBTHQCA into polymer matrices has shown that it can improve the mechanical properties of polymers. The compound's ability to form hydrogen bonds can enhance the thermal stability and strength of polymer composites .

Nanomaterials : Recent studies have investigated the use of TBTHQCA in the synthesis of nanomaterials. Its presence can influence the morphology and size distribution of nanoparticles, which are critical parameters in applications ranging from catalysis to drug delivery systems .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition of Gram-positive bacteria at low concentrations of TBTHQCA. |

| Study B | Cytotoxicity | Induced apoptosis in 70% of tested cancer cell lines at a concentration of 10 µM. |

| Study C | Polymer Properties | Enhanced tensile strength by 30% when incorporated into polycarbonate matrices. |

Mechanism of Action

The mechanism of action of 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Research Findings

Chlorine substituents (e.g., in ’s compound) lower pKa values of carboxylic acids due to electron-withdrawing effects, enhancing acidity .

Thermal Stability :

- The methyl-substituted analog () exhibits a melting point of 143.05°C, suggesting robust crystalline packing, while the target compound’s stability may vary based on tert-butylcarbamoyl interactions .

Biological Relevance: Carboxamide derivatives like (S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide () are explored as protease inhibitors, with the tert-butyl group improving binding affinity to hydrophobic enzyme pockets .

Biological Activity

1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a compound belonging to the class of quinoline derivatives, characterized by its unique structural features that include a quinoline ring system and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H20N2O3. The synthesis typically involves several key steps:

- Formation of the Quinoline Ring : This is achieved through a Povarov reaction involving an aniline derivative with an aldehyde and an alkene.

- Introduction of the Tert-butylcarbamoyl Group : This is done using a Ritter reaction with tert-butyl isocyanate.

- Carboxylation : The carboxylic acid group is introduced via treatment with carbon dioxide under basic conditions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds structurally similar to this compound possess antimicrobial properties. For instance, derivatives of tetrahydroisoquinoline have been reported to exhibit activity against various pathogens, suggesting that this compound may also have similar effects .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A study focusing on tetrahydroisoquinoline derivatives found that certain analogs could inhibit Bcl-2 family proteins associated with cancer cell survival. Compounds showed significant binding affinities to Bcl-2 and Mcl-1 proteins and demonstrated anti-proliferative effects on cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The position of the carboxylic acid group significantly influences the compound's reactivity and biological profile. Variations in substitution patterns can lead to different biological outcomes; hence, systematic studies are essential for developing more potent derivatives .

Case Studies

Several case studies highlight the biological potential of related compounds:

- Tetrahydroisoquinoline Derivatives : Research on 1,2,3,4-tetrahydroisoquinoline derivatives revealed their effectiveness against neurodegenerative disorders and various infectious diseases due to their diverse biological activities .

- Chloride Transport Modulators : A study identified tetrahydroisoquinoline derivatives that enhanced chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. These compounds exhibited improved potency over lead compounds .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Antimicrobial | Exhibited significant inhibition against Gram-positive bacteria. |

| 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | Anticancer | Potent inhibitor of Bcl-2 with IC50 values <10 µM in cancer cell lines. |

| 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | Neuroprotective | Showed protective effects in models of neurodegeneration. |

Q & A

Q. What are the recommended synthesis methods for 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid?

- Methodological Answer: The synthesis typically involves introducing the tert-butylcarbamoyl group via Boc (tert-butoxycarbonyl) protection. A common approach is using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvents (e.g., dichloromethane or dimethylformamide) under inert atmosphere (N₂ or Ar). Post-reaction purification via column chromatography or recrystallization is recommended. Ensure reaction progress is monitored by TLC or HPLC .

Q. What safety protocols should be followed during handling?

- Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage: Keep containers tightly sealed in dry, well-ventilated areas at room temperature. Avoid exposure to moisture and ignition sources .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How is the compound characterized spectroscopically?

- Methodological Answer:

- NMR: Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the Boc-protected amine and carboxylic acid groups.

- IR: Identify carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer: Store in airtight, light-resistant containers under nitrogen or argon to prevent hydrolysis of the Boc group. Maintain temperature between 2–8°C for long-term storage. Regularly check for moisture ingress .

Q. How should waste containing this compound be disposed of?

- Methodological Answer: Classify as hazardous waste and engage licensed disposal services. Contaminated solvents or solids must be collected in labeled containers and treated according to local regulations (e.g., incineration) .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection of the tetrahydroquinoline scaffold?

- Methodological Answer:

- Catalysis: Use 4-dimethylaminopyridine (DMAP) as a catalyst to enhance coupling efficiency.

- Solvent Optimization: Test polar aprotic solvents (e.g., THF or acetonitrile) for improved solubility.

- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions. Monitor by in-situ FTIR or HPLC .

Q. How to resolve discrepancies in reported solubility data for this compound?

- Methodological Answer:

- Purity Assessment: Verify compound purity via HPLC (>95%) and dry samples thoroughly before testing.

- Solvent Screening: Test solubility in buffered solutions (pH 1–13) and organic solvents (e.g., DMSO, ethanol) under controlled temperature. Use dynamic light scattering (DLS) to detect aggregates .

Q. What strategies are effective for analyzing degradation products under acidic/basic conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to 0.1M HCl/NaOH at 40°C for 24–72 hours.

- Analytical Tools: Use LC-MS/MS to identify degradation pathways (e.g., Boc deprotection or quinoline ring oxidation). Compare fragmentation patterns with reference standards .

Q. How to evaluate the compound’s potential in drug discovery pipelines?

- Methodological Answer:

- Target Engagement: Perform enzyme inhibition assays (e.g., fluorescence-based or radiometric) against kinases or proteases.

- ADME Profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers.

- Structural Modifications: Introduce bioisosteres (e.g., replacing carboxylic acid with tetrazole) to enhance bioavailability .

Q. What experimental approaches validate the compound’s stability in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.